5-Fold Higher Electron Affinity Compared to Maleic Anhydride
The electron affinity (EA) of dichloromaleic anhydride was calculated to be 0.53 eV from the charge transfer transition energies of its complexes with methylbenzenes [1]. This is a 5-fold increase over the EA of unsubstituted maleic anhydride, which was determined to be 0.11 eV under the same experimental conditions [1]. An independent study comparing charge-transfer absorption and fluorescence peaks of complexes with various aromatic donors corroborated this finding, reporting a difference in electron affinity of 0.4 eV between the two acceptors [2]. A later gas-phase measurement using the ion-molecule reaction equilibria (IMRE) method determined an absolute EA for DCMA of 1.904 ± 0.087 eV [3].
| Evidence Dimension | Electron Affinity (EA) |
|---|---|
| Target Compound Data | 0.53 eV (from charge-transfer complexation); 1.904 ± 0.087 eV (gas-phase IMRE) |
| Comparator Or Baseline | Maleic anhydride: 0.11 eV (from charge-transfer complexation) |
| Quantified Difference | Target compound EA is 4.8x higher than comparator (0.53 eV vs 0.11 eV) in solution; 0.4 eV difference in EA estimated from another method |
| Conditions | Charge-transfer complexation with methylbenzenes in carbon tetrachloride solution; Gas-phase ion-molecule reaction equilibria at 423 K |
Why This Matters
A higher electron affinity directly dictates the compound's ability to form stable charge-transfer complexes and influences its reactivity as an electrophile, making it a more potent acceptor than maleic anhydride for applications in materials science and organic synthesis.
- [1] Complexes of dichloromaleic anhydride with some methylbenzenes and the electron affinities of maleic anhydride and dichloromaleic anhydride. Tetrahedron, 1966, 22(7), 1985-1989. View Source
- [2] Tsubomura, H.; Lang, R. P. Charge-Transfer Complexes of Maleic Anhydride and Dichloromaleic Anhydride with Various Aromatic Compounds. Journal of the American Chemical Society, 1961, 83(9), 2085-2092. View Source
- [3] Paul, G. J. C.; Kebarle, P. Electron affinities from electron-transfer equilibria: A. Photoelectron spectroscopy and B. Ion-molecule reaction equilibria. Canadian Journal of Chemistry, 1989, 67(11), 1860-1869. View Source
